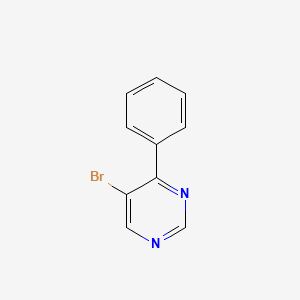

![molecular formula C13H10N2O3S B1270577 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462068-01-5](/img/structure/B1270577.png)

3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-b]quinoline derivatives, including 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid, involves condensation reactions, cyclization, and functional group modifications. For instance, thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters have been synthesized through condensation of 2-chloro-3-formyl quinolines with thioglycolic acid/alkyl esters under microwave irradiation, demonstrating a method for introducing the carboxylic acid group and methoxy substitution on the quinoline ring (Raghavendra, Naik, & Sherigara, 2006).

Molecular Structure Analysis

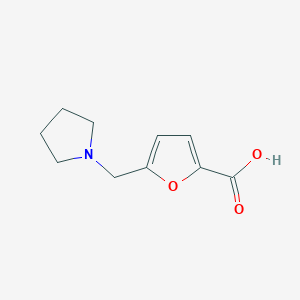

The molecular structure of 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is characterized by the presence of a thieno[2,3-b]quinoline core, with an amino group at the 3-position, a methoxy group at the 7-position, and a carboxylic acid group at the 2-position. This structure contributes to its chemical reactivity and biological activity. Structural elucidation techniques such as NMR, IR, and mass spectrometry are typically used to confirm the identity and purity of synthesized compounds (Besharati-Seidani et al., 2016).

Chemical Reactions and Properties

3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid can undergo various chemical reactions, including cyclization, acylation, and substitution reactions, due to the reactive sites present in its structure. These reactions are essential for modifying the compound to enhance its biological activity or to introduce new functional groups for further chemical transformations. The presence of the amino and carboxylic acid groups allows for the formation of salts and derivatives under different reaction conditions (Bakhite, 1992).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity : A study by Raghavendra, Naik, and Sherigara (2006) reported the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, including compounds similar to 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid. They also evaluated the antibacterial activity of these compounds (Raghavendra, Naik, & Sherigara, 2006).

Antiallergy Agents : Althuis et al. (1980) investigated a series of quinoline-2-carboxylic acid derivatives for their antiallergy activity. They found that certain derivatives, particularly those with a carboxylic acid moiety at the 2 position, showed significant activity in this regard (Althuis et al., 1980).

Synthesis and Chemical Reactions : Bakhite (1992) explored the synthesis and reactions of various 3-Amino-2-substituted Thieno[2,3-b]quinolines, which are closely related to the compound . This study highlighted the potential for creating a range of derivatives with diverse properties (Bakhite, 1992).

Novel Heterocyclic Derivatives Synthesis : A study by Awad, Abdel-rahman, and Bakhite (1991) focused on synthesizing novel heterocyclic derivatives of thieno[2,3-b]quinoline, which could have implications for the development of new compounds with various applications (Awad, Abdel-rahman, & Bakhite, 1991).

Photobiological Studies : Fossa et al. (2002) conducted photobiological studies on furo and thienoquinolinones, examining their antiproliferative activity and potential as photochemotherapeutic agents. This research indicates a possible therapeutic application in treating certain conditions (Fossa et al., 2002).

Antitubercular Agents : Karkara et al. (2020) designed and synthesized quinoline derivatives as potential anti-tubercular agents. This study highlights the therapeutic potential of such compounds in treating tuberculosis (Karkara, Mishra, Singh, & Panda, 2020).

Cytotoxic Activity and Molecular Docking Studies : Bhatt, Agrawal, and Patel (2015) investigated amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and conducted molecular docking studies to explore their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Eigenschaften

IUPAC Name |

3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIPQJNSZCRUCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

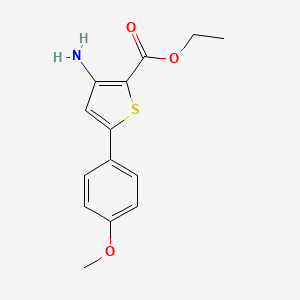

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

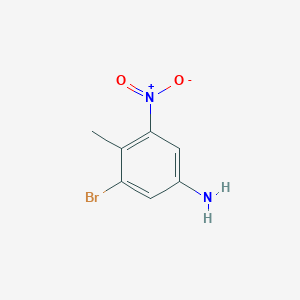

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

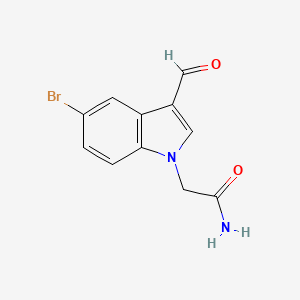

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)